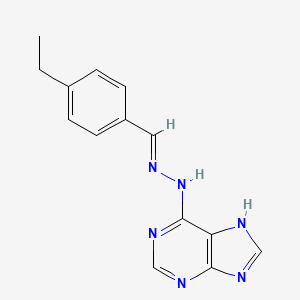

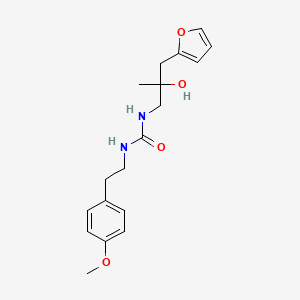

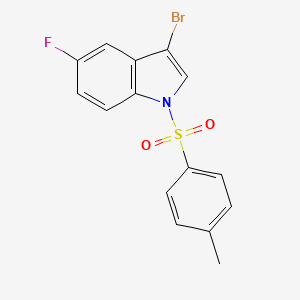

(E)-6-(2-(4-乙基苄亚叉基)肼基)-9H-嘌呤

描述

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone . For instance, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide was synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds often involves an E configuration around the central C=N double bond . For example, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide crystallizes in the triclinic system, with space group P1, and the asymmetric unit contains two independent molecules of phenylthiosemicarbazide and phenylhydrazine, both of which are non-planar .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with metal ions . For instance, two novel halogenated (Br- and F-) quinazoline derivatives were synthesized and characterized, and their interaction with a series of metal (II) ions resulted in the formation of six mononuclear complexes .科学研究应用

抗癌应用

(E)-6-(2-(4-乙基苄亚叉基)肼基)-9H-嘌呤及其类似物在癌症研究中显示出显著的前景。这些化合物作为嘌呤的衍生物,其抗癌特性已被广泛研究。一项研究强调了嘌呤及其类似物作为抗癌剂的重要性。嘌呤类似物因其干扰癌细胞生物过程的能力而成为化疗药物开发的重点 (Yahyazadeh, Pourrostam, & Rabiee, 2003).

抗菌和抗病毒特性

另一个重要的研究领域是探索这些化合物的抗菌和抗病毒特性。例如,某些衍生物已被测试其对结核分枝杆菌的功效,显示出作为抗分枝杆菌剂的潜力。这强调了它们在治疗结核病和其他细菌感染中的潜在用途 (Braendvang & Gundersen, 2007)。此外,一些 9H-嘌呤衍生物被发现具有抗鼻病毒活性,这可能有利于治疗病毒感染 (Kelley, Linn, & Selway, 1989).

生化研究

这些化合物在生化研究中也很有价值。研究表明,它们可用于研究酶抑制、抗氧化特性和脂质过氧化抑制。这拓宽了它们在研究生化途径和开发针对特定生化反应的药物中的应用 (Thalassitis et al., 2014).

化疗合成

9H-嘌呤衍生物的合成是研究的一个关键领域,尤其是在开发化疗药物方面。研究探索了合成这些化合物的各种方法,这对于推进它们在药物化学中的应用至关重要 (Yahyazadeh, Pourrostam, & Rabiee, 2004).

属性

IUPAC Name |

N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSRUZSHSOQIL-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323298 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537667-43-9 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)

![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2595367.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)

![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)